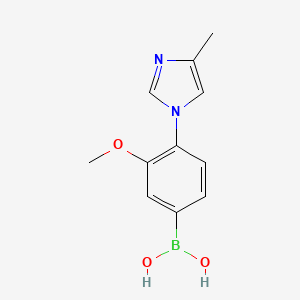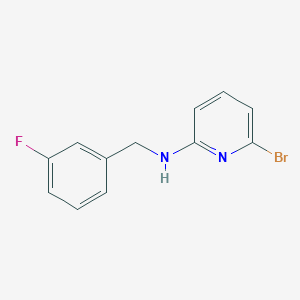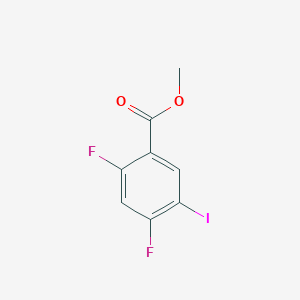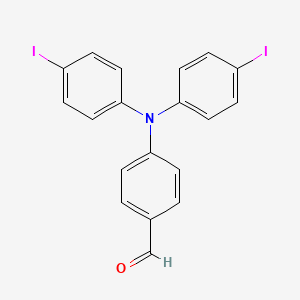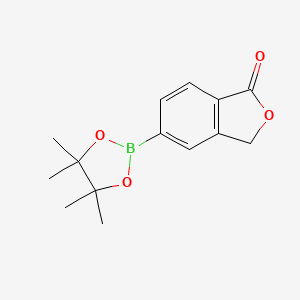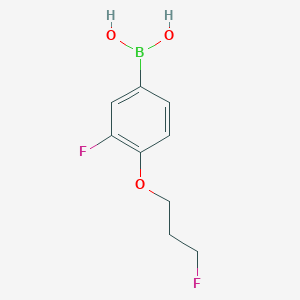
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid
描述
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H11BF2O3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and fluoropropoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
准备方法
The synthesis of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyphenylboronic acid and 3-fluoropropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl group of the phenylboronic acid undergoes nucleophilic substitution with the 3-fluoropropyl bromide, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
化学反应分析
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
科学研究应用
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques. This allows for the study of biological processes and the development of diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
作用机制
The mechanism of action of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The fluoro and fluoropropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid can be compared with other similar boronic acid derivatives:
3-Fluoro-4-isopropoxyphenylboronic acid: This compound has an isopropoxy group instead of a fluoropropoxy group. It exhibits similar reactivity in Suzuki-Miyaura coupling reactions but may have different steric and electronic properties.
3-Fluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a fluoropropoxy group. It is less sterically hindered and may show different reactivity and selectivity in chemical reactions.
4-Fluorophenylboronic acid: This simpler compound lacks the additional substituents on the phenyl ring. It is commonly used in Suzuki-Miyaura coupling reactions but may have different reactivity compared to this compound.
属性
IUPAC Name |
[3-fluoro-4-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYQCEOUFIWWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


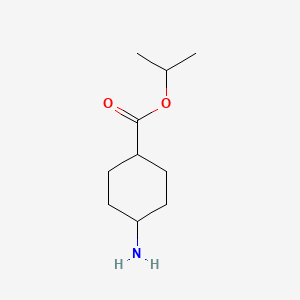
![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)
![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)
![[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1400565.png)
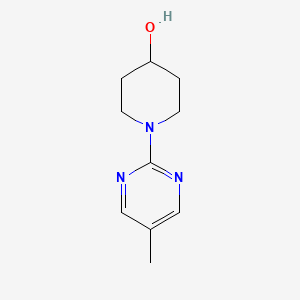
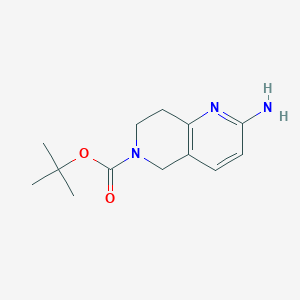
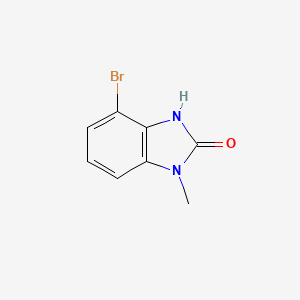
![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
